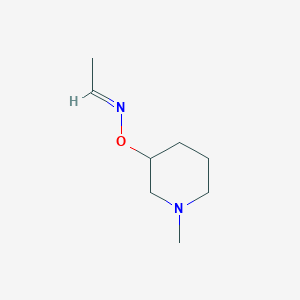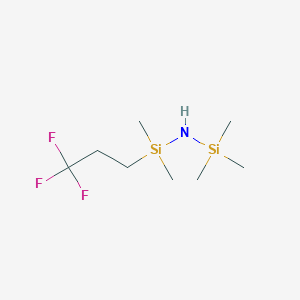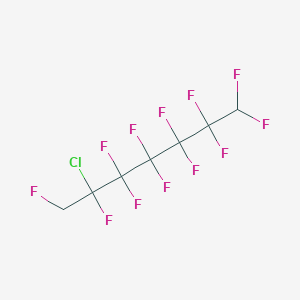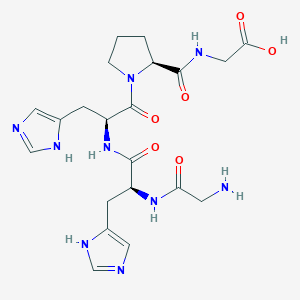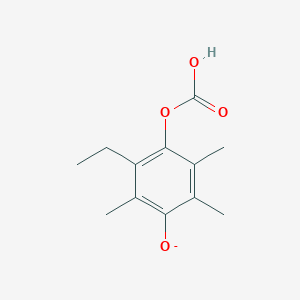![molecular formula C12H42O30S6 B15157932 [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate CAS No. 675123-63-4](/img/structure/B15157932.png)
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate is a complex organosulfur compound characterized by the presence of multiple sulfomethyl groups attached to a phenyl ring. This compound is notable for its high solubility in water due to the presence of multiple sulfonic acid groups, making it a valuable reagent in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate typically involves the sulfonation of a phenylmethane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfomethyl groups at the desired positions on the phenyl ring. Common reagents used in this process include sulfur trioxide and formaldehyde, which react with the phenylmethane under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often crystallized and purified through recrystallization techniques to obtain the dodecahydrate form.
Chemical Reactions Analysis
Types of Reactions
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfides, and substituted phenylmethanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions due to its ability to modify proteins through sulfonation.
Mechanism of Action
The mechanism of action of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate involves its ability to donate sulfonic acid groups to other molecules. This sulfonation process can modify the chemical properties of target molecules, affecting their solubility, reactivity, and biological activity. The compound interacts with molecular targets through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain sulfonic acid groups and are used in similar applications, such as organic synthesis and drug development.
Sulfonamides: These are widely used in medicine as antibiotics and share similar sulfonic acid functional groups.
Sulfonates: These compounds are used in detergents and surfactants and have similar solubility and surface-active properties.
Uniqueness
What sets [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate apart is its high degree of sulfonation, which provides it with unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring high water solubility and strong sulfonation capabilities.
Properties
CAS No. |
675123-63-4 |
|---|---|
Molecular Formula |
C12H42O30S6 |
Molecular Weight |
858.8 g/mol |
IUPAC Name |
[2,3,4,5,6-pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate |
InChI |
InChI=1S/C12H18O18S6.12H2O/c13-31(14,15)1-7-8(2-32(16,17)18)10(4-34(22,23)24)12(6-36(28,29)30)11(5-35(25,26)27)9(7)3-33(19,20)21;;;;;;;;;;;;/h1-6H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);12*1H2 |
InChI Key |
PUWDUFDQPYNGAY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
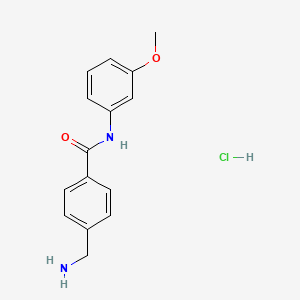
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
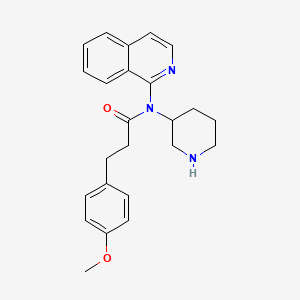
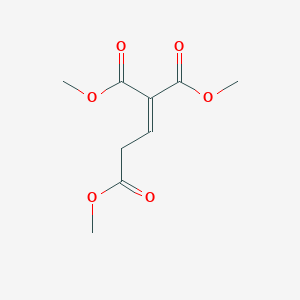
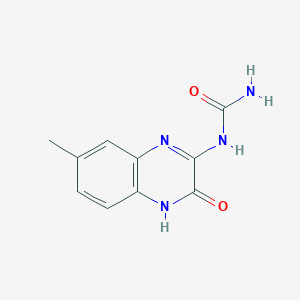
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
